molecular formula C25H24N4O2S2 B378919 2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 499208-99-0

2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B378919
CAS No.: 499208-99-0
M. Wt: 476.6g/mol
InChI Key: FQXCMAJLNJRJOU-UHFFFAOYSA-N
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Description

2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound featuring a quinoline backbone with cyano, dimethyl, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexadione in the presence of a catalyst such as triethylbenzylammonium chloride (TEBA) in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions.

    Reduction: The cyano groups can be reduced to amines under appropriate conditions.

    Substitution: The quinoline backbone allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives from the reduction of cyano groups.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline backbone and functional groups. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its dual quinoline structure and the presence of both cyano and sulfanyl groups. This combination of features provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylmethylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-24(2)7-18-16(20(30)9-24)5-14(11-26)22(28-18)32-13-33-23-15(12-27)6-17-19(29-23)8-25(3,4)10-21(17)31/h5-6H,7-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCMAJLNJRJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCSC3=NC4=C(C=C3C#N)C(=O)CC(C4)(C)C)C#N)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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